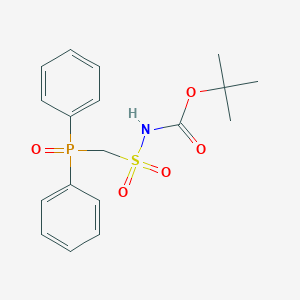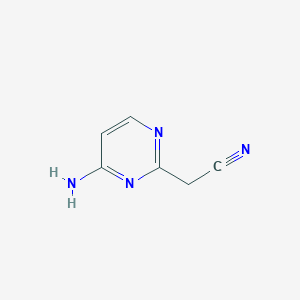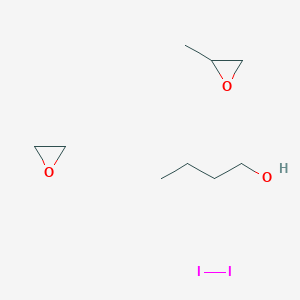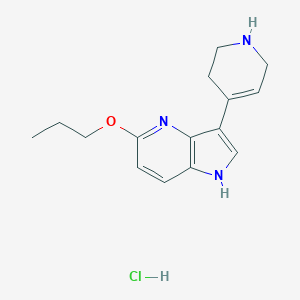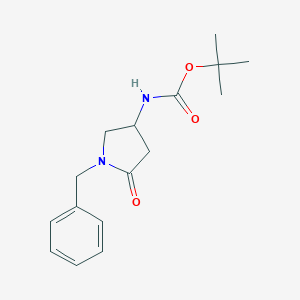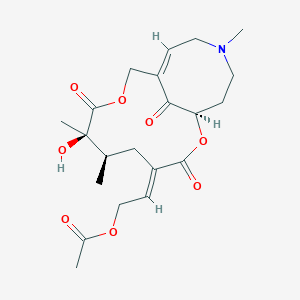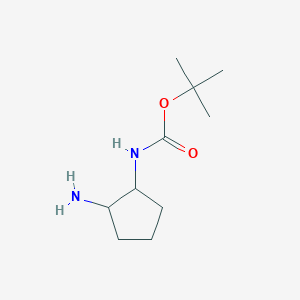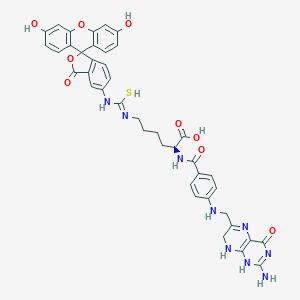
N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine, commonly known as PTFL, is a fluorescent derivative of lysine. It is widely used in scientific research applications to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. PTFL is a highly sensitive and specific probe that is used to detect and quantify protein interactions in vitro and in vivo.
Mécanisme D'action
PTFL works by covalently attaching to lysine residues in proteins through a thiourea linkage. The fluorescein moiety of PTFL serves as a fluorophore that emits green fluorescence upon excitation with blue light. The fluorescence intensity of PTFL is proportional to the amount of protein that is labeled with PTFL. Therefore, PTFL is used to quantify protein interactions in vitro and in vivo.
Effets Biochimiques Et Physiologiques
PTFL is a non-toxic and non-invasive probe that is used to study protein interactions in living cells and tissues. It does not affect the biochemical or physiological properties of the proteins that it labels. PTFL has been used to study the interaction of proteins involved in cancer, neurodegenerative diseases, and infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PTFL has several advantages over other fluorescent probes. It is highly sensitive and specific, and it does not interfere with the biochemical or physiological properties of the proteins that it labels. PTFL can be used to study protein interactions in living cells and tissues, and it can be used to quantify protein interactions in vitro and in vivo. However, PTFL has some limitations. It requires a specialized equipment to detect and quantify the fluorescence signal, and it can be expensive to synthesize.
Orientations Futures
PTFL has several potential future directions in scientific research. It can be used to study the interaction of proteins involved in drug discovery, protein engineering, and synthetic biology. PTFL can be used to study the interaction of proteins with small molecules, peptides, and nucleic acids. PTFL can also be used to study the interaction of proteins with other proteins in complex biological systems. Furthermore, PTFL can be used to study the dynamics of protein interactions in real-time using advanced microscopy techniques.
Méthodes De Synthèse
PTFL is synthesized by reacting N(alpha)-Pteroyl-L-lysine with fluorescein isothiocyanate. The reaction is carried out in anhydrous dimethyl sulfoxide (DMSO) at room temperature for 24 hours. The product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
PTFL is widely used in scientific research applications to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It is a highly sensitive and specific probe that is used to detect and quantify protein interactions in vitro and in vivo. PTFL is used to study the binding kinetics of enzymes and their substrates, the binding affinity of receptors and ligands, and the conformational changes of proteins upon ligand binding.
Propriétés
Numéro CAS |
133648-13-2 |
|---|---|
Nom du produit |
N(alpha)-Pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine |
Formule moléculaire |
C41H37N9O9S |
Poids moléculaire |
831.9 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-7,8-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]-6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoic acid |
InChI |
InChI=1S/C41H37N9O9S/c42-39-49-34-33(36(54)50-39)46-23(19-45-34)18-44-21-6-4-20(5-7-21)35(53)48-30(37(55)56)3-1-2-14-43-40(60)47-22-8-11-27-26(15-22)38(57)59-41(27)28-12-9-24(51)16-31(28)58-32-17-25(52)10-13-29(32)41/h4-13,15-17,30,44,51-52H,1-3,14,18-19H2,(H,48,53)(H,55,56)(H2,43,47,60)(H4,42,45,49,50,54)/t30-/m0/s1 |
Clé InChI |
QOQGWHNDQWMTDJ-PMERELPUSA-N |
SMILES isomérique |
C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O |
SMILES |
C1C(=NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCCCNC(=S)NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)C(=O)O |
SMILES canonique |
C1C(=NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCCCN=C(NC4=CC5=C(C=C4)C6(C7=C(C=C(C=C7)O)OC8=C6C=CC(=C8)O)OC5=O)S)C(=O)O |
Synonymes |
N(alpha)-pteroyl-N(epsilon)-(4'-fluoresceinthiocarbamoyl)lysine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



